molecular formula C14H7F3N2O3S2 B2439504 2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid CAS No. 851879-11-3

2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B2439504
CAS No.: 851879-11-3
M. Wt: 372.34
InChI Key: KJYXJDLBRUWRNF-UHFFFAOYSA-N
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Description

2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano, thiophene-2-carbonyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis. The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.

Biological Activity

2-{[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with cyano and trifluoromethyl substituents, linked to a thiophene moiety and a sulfanyl acetic acid group. Its molecular formula is C14H7F3N2O3S2C_{14}H_7F_3N_2O_3S_2 and its molecular weight is approximately 372.34 g/mol .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The presence of electron-withdrawing groups such as trifluoromethyl enhances the cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)< 10
Similar Thiophene DerivativeHCT-15 (colon cancer)1.61 ± 1.92
Another Pyridine CompoundU251 (glioblastoma)23.30 ± 0.35

The compound's IC50 values suggest potent activity, particularly against breast cancer cells (MCF-7), where it demonstrates superior efficacy compared to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Cell Proliferation : The compound likely disrupts cell cycle progression, leading to increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies suggest that similar compounds activate intrinsic apoptotic pathways, potentially through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The introduction of electron-withdrawing groups can lead to increased oxidative stress within cancer cells, promoting cell death.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Thiophene Derivatives : A series of thiophene-based compounds were synthesized and tested for their anticancer activity against various cell lines, showing promising results with IC50 values in the low micromolar range .
  • Pyridine Compounds in Cancer Therapy : Research demonstrated that pyridine derivatives exhibit selective toxicity towards tumor cells while sparing normal cells, attributed to their unique structural features that facilitate interaction with specific cellular targets .

Properties

IUPAC Name

2-[3-cyano-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O3S2/c15-14(16,17)12-8(11(22)9-2-1-3-23-9)4-7(5-18)13(19-12)24-6-10(20)21/h1-4H,6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYXJDLBRUWRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(N=C(C(=C2)C#N)SCC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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